![molecular formula C7H5ClN2 B2642900 5-Chloropyrazolo[1,5-a]pyridine CAS No. 1101120-47-1](/img/structure/B2642900.png)
5-Chloropyrazolo[1,5-a]pyridine
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Overview
Description
5-Chloropyrazolo[1,5-a]pyridine is a chemical compound with the CAS Number: 1101120-47-1 . It has a molecular weight of 152.58 and its IUPAC name is 5-chloropyrazolo[1,5-a]pyridine .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidines, which are structurally similar to 5-Chloropyrazolo[1,5-a]pyridine, has been studied extensively. They have been identified as strategic compounds for optical applications due to their simpler and greener synthetic methodology . A family of pyrazolo[1,5-a]pyrimidines has been synthesized using a variety of methods, including the Friedländer cyclocondensation of 4-formyl-functionalized 5-aminopyrazoles with various active methylene compounds .Molecular Structure Analysis
The InChI code for 5-Chloropyrazolo[1,5-a]pyridine is 1S/C7H5ClN2/c8-6-2-4-10-7(5-6)1-3-9-10/h1-5H . This indicates that the compound has a pyrazolo[1,5-a]pyridine core with a chlorine atom attached.Physical And Chemical Properties Analysis
5-Chloropyrazolo[1,5-a]pyridine is a solid at room temperature .Scientific Research Applications
Chemical Research
“5-Chloropyrazolo[1,5-a]pyridine” is a chemical compound with the formula C7H5ClN2 and a molecular weight of 152.58 . It is used in various chemical research applications due to its unique structure and properties .
Fluorescent Probes
A new fluorescent probe based on pyrazolo[1,5-a]pyridine was synthesized and used to monitor the pH in cells . This probe exhibited a fast response to acidic pH (less than 10 s), a high quantum yield (φ = 0.64), and high selectivity and sensitivity .
Optical Applications
Pyrazolo[1,5-a]pyrimidines, a family of compounds that includes 5-Chloropyrazolo[1,5-a]pyridine, have been identified as strategic compounds for optical applications . They have tunable photophysical properties and simpler and greener synthetic methodology .
Solid-State Emitters
Compounds like 5-Chloropyrazolo[1,5-a]pyridine, when bearing simple aryl groups, allow good solid-state emission intensities . Thus, they can be designed as solid-state emitters by proper structural selection .
Medical Pharmacophores
Pyrazolo[1,5-a]pyrimidines are promising medical pharmacophores in structures as potential drugs in the treatment of cancer, as well as inflammatory or viral diseases .
Bioimaging Applications
Fluorogenic heterocyclic compounds, including 5-Chloropyrazolo[1,5-a]pyridine, have been a major focus of research related to materials science and biological interactions . They have been used in bioimaging applications .
Safety and Hazards
Future Directions
5-Chloropyrazolo[1,5-a]pyridine and its derivatives have potential applications in the field of medicine. For instance, benzimidazole derivatives of pyrazolo[1,5-a]pyrimidine have been identified as a novel series of selective PI3Kδ inhibitors, which could be potential candidates for clinical trials in systemic lupus erythematosus treatment .
properties
IUPAC Name |
5-chloropyrazolo[1,5-a]pyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2/c8-6-2-4-10-7(5-6)1-3-9-10/h1-5H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYVNNYNNKWOZOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CC=N2)C=C1Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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